Cas no 2229430-49-1 (1-(4-methyloxan-4-yl)ethane-1,2-diol)

1-(4-Methyloxan-4-yl)ethane-1,2-diol is a versatile diol compound featuring a tetrahydropyran (oxane) ring substituted with a methyl group at the 4-position, along with a vicinal diol moiety. This structure imparts unique reactivity and solubility properties, making it valuable as an intermediate in organic synthesis, particularly for the preparation of complex heterocycles and functionalized polymers. The presence of both hydroxyl groups enables selective derivatization, while the oxane ring enhances stability and influences stereochemical outcomes in reactions. Its balanced hydrophilicity and lipophilicity make it suitable for applications in pharmaceutical chemistry, agrochemicals, and specialty materials. The compound’s well-defined stereochemistry further supports its use in asymmetric synthesis.
1-(4-methyloxan-4-yl)ethane-1,2-diol structure
2229430-49-1 structure
Product Name:1-(4-methyloxan-4-yl)ethane-1,2-diol
CAS No:2229430-49-1
MF:C8H16O3
MW:160.210843086243
CID:5970278
PubChem ID:165663271
Update Time:2025-05-19

1-(4-methyloxan-4-yl)ethane-1,2-diol Chemical and Physical Properties

Names and Identifiers

    • 1-(4-methyloxan-4-yl)ethane-1,2-diol
    • EN300-1777520
    • 2229430-49-1
    • Inchi: 1S/C8H16O3/c1-8(7(10)6-9)2-4-11-5-3-8/h7,9-10H,2-6H2,1H3
    • InChI Key: OKYVKANWJOPUGD-UHFFFAOYSA-N
    • SMILES: O1CCC(C)(C(CO)O)CC1

Computed Properties

  • Exact Mass: 160.109944368g/mol
  • Monoisotopic Mass: 160.109944368g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 119
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 49.7Ų

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Additional information on 1-(4-methyloxan-4-yl)ethane-1,2-diol

Comprehensive Overview of 1-(4-methyloxan-4-yl)ethane-1,2-diol (CAS No. 2229430-49-1): Properties, Applications, and Industry Trends

1-(4-methyloxan-4-yl)ethane-1,2-diol (CAS No. 2229430-49-1) is a specialized organic compound gaining attention in pharmaceutical and chemical research due to its unique structural features. This diol derivative, characterized by a tetrahydrofuran (THF) ring substituted with a methyl group, offers versatile reactivity, making it valuable for synthetic applications. Its molecular formula, C8H16O3, and balanced hydrophilicity-lipophilicity profile have spurred interest in drug discovery, particularly for prodrug design and solubility enhancement strategies.

Recent studies highlight the compound's role in green chemistry initiatives, aligning with the global push for sustainable synthesis. Researchers are exploring its potential as a biodegradable intermediate in polymer production, addressing concerns around environmental persistence. The 4-methyloxane moiety contributes to steric stability, a property leveraged in asymmetric catalysis and chiral auxiliary applications. Analytical techniques like HPLC-MS and NMR spectroscopy confirm its high purity (>98%), a critical factor for regulatory compliance in GMP manufacturing.

The compound's hydrogen-bonding capacity makes it particularly relevant in formulation science, where excipient performance is paramount. Industry forums frequently discuss its compatibility with PEG-based delivery systems and lipid nanoparticles—hot topics in mRNA vaccine stabilization research. Patent analyses reveal growing IP activity around 1-(4-methyloxan-4-yl)ethane-1,2-diol derivatives, especially for controlled-release formulations and topical permeation enhancers.

From a commercial standpoint, suppliers emphasize CAS 2229430-49-1's stability under ambient conditions, reducing storage costs compared to similar diols. This advantage, coupled with its low ecotoxicity profile, positions it favorably against traditional glycol ethers in cosmetic chemistry applications. Market intelligence suggests rising demand from Asia-Pacific pharmaceutical hubs, where manufacturers seek alternatives to ethylene oxide derivatives amid tightening regulations.

Quality control protocols for 1-(4-methyloxan-4-yl)ethane-1,2-diol typically involve residual solvent analysis by GC-FID, with strict limits on genotoxic impurities per ICH Q3D guidelines. The compound's logP value (~0.5) and polar surface area (60 Ų) make it a candidate for BBB-penetrating drugs, a trending focus in neurodegenerative disease research. Computational chemistry models predict favorable ADMET properties, though experimental validation studies remain ongoing.

In material science, the diol's dual hydroxyl functionality enables crosslinking in polyurethane elastomers with improved hydrolytic resistance—a sought-after trait in medical device coatings. Recent conference presentations highlight its utility in click chemistry applications, particularly with azide-alkyne cycloadditions for bioconjugation. These developments coincide with increased search traffic for heterocyclic diol synthons and ring-strained building blocks in academic databases.

Regulatory landscapes for CAS 2229430-49-1 remain favorable, with no current REACH restrictions or FDA flagged issues. Safety data sheets indicate only standard precautions for organic compound handling, though some manufacturers recommend nitrogen inertization during large-scale processing to prevent oxidation. The compound's thermal decomposition profile (>200°C) suggests compatibility with hot-melt extrusion techniques popular in amorphous solid dispersion manufacturing.

Future research directions may explore the diol's metal-chelating potential, given its vicinal hydroxyl groups, or its incorporation into ionic liquid matrices for CO2 capture applications. As structure-activity relationship (SAR) studies evolve, particularly around oxane-containing pharmacophores, 1-(4-methyloxan-4-yl)ethane-1,2-diol is poised to become a key player in fragment-based drug discovery pipelines worldwide.

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